3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]
CAS No.: 2416229-32-6
Cat. No.: VC5817174
Molecular Formula: C7H10O2
Molecular Weight: 126.155
* For research use only. Not for human or veterinary use.
![3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] - 2416229-32-6](/images/structure/VC5817174.png)
Specification
CAS No. | 2416229-32-6 |
---|---|
Molecular Formula | C7H10O2 |
Molecular Weight | 126.155 |
IUPAC Name | spiro[3,6-dioxabicyclo[3.1.0]hexane-2,1'-cyclobutane] |
Standard InChI | InChI=1S/C7H10O2/c1-2-7(3-1)6-5(9-6)4-8-7/h5-6H,1-4H2 |
Standard InChI Key | YLSYOBMEHBVLET-UHFFFAOYSA-N |
SMILES | C1CC2(C1)C3C(O3)CO2 |
Introduction
Nomenclature and Molecular Identification
The systematic IUPAC name 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] delineates its unique architecture. The term "spiro" indicates a junction where two rings share a single atom, while "bicyclo[3.1.0]hexane" specifies a fused bicyclic system with bridgehead positions. The "3,6-dioxa" prefix denotes oxygen atoms at the 3rd and 6th positions of the bicyclohexane ring .
Molecular Formula and Weight
The molecular formula C₇H₁₀O₂ corresponds to a molecular weight of 126.16 g/mol, as confirmed by Sigma-Aldrich . Comparatively, a structurally related compound, 3,6-Dioxaspiro[bicyclo[3.1.0]hexane-2,4'-oxane], exhibits a molecular formula of C₈H₁₂O₃ and a higher molecular weight of 156.18 g/mol , highlighting the impact of substituent variations on mass.
Identifier Codes
Structural Elucidation and Stereochemistry
Bicyclic and Spirocyclic Frameworks
The core structure comprises a bicyclo[3.1.0]hexane system fused to a cyclobutane ring via a spiro carbon. The bicyclo[3.1.0]hexane moiety consists of a six-membered ring with bridging methylene groups at positions 1 and 3, creating a norbornane-like scaffold. The spiro linkage at position 2 connects this system to a four-membered cyclobutane ring, introducing significant steric strain .
Table 1: Key Structural Features
Feature | Description |
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Bicyclo[3.1.0]hexane | Fused 6-membered ring with bridgehead carbons at positions 1 and 3 |
Spiro Junction | Shared carbon between bicyclohexane and cyclobutane rings |
Oxygen Positions | Ether oxygens at C3 and C6 of the bicyclohexane ring |
Stereochemical Considerations
Spiro compounds often exhibit axial chirality due to restricted rotation around the shared atom. While stereochemical data for this specific compound is limited, analogous spirocyclic ethers demonstrate enantiomerism, suggesting potential chiral centers in 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] warranting further study .
Physicochemical Properties
Physical State and Stability
The compound exists as a liquid at standard temperature and pressure, with a recommended storage temperature of 4°C to ensure stability . Its low molecular weight and ether-rich structure contribute to moderate polarity, influencing solubility in organic solvents like dichloromethane or tetrahydrofuran.
Synthetic Routes and Reactivity
Reactivity Profile
The strained cyclobutane ring and ether linkages render the compound susceptible to:
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Ring-Opening Reactions: Nucleophilic attack at electrophilic carbons adjacent to oxygen.
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Oxidative Degradation: Cleavage of ether bonds under strong oxidizing conditions.
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Thermal Rearrangements: Potential retro-Diels-Alder reactions at elevated temperatures .
Applications and Biological Relevance
Pharmaceutical Intermediates
Spirocyclic ethers are prized in drug discovery for their conformational rigidity, which enhances target binding specificity. While 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] itself has no reported bioactivity, structurally related ketals exhibit antimicrobial and anti-inflammatory properties .
Material Science
The compound’s rigid architecture makes it a candidate for:
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